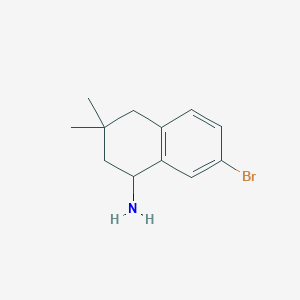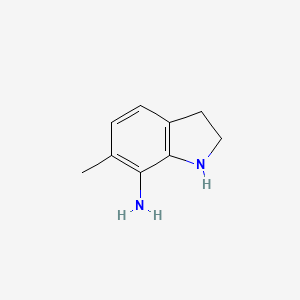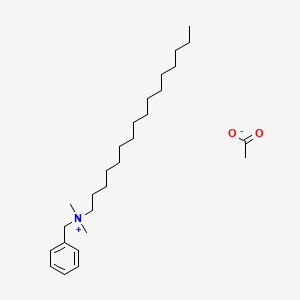
Benzyldimethylhexadecylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethylhexadecylammonium acetate (BDMHHA) is a quaternary ammonium salt that is widely used in biochemistry and life science research. It is a highly effective reagent for the synthesis of a variety of compounds and can be used in a wide range of laboratory experiments. It is an amphiphilic cationic surfactant that is easily solubilized in aqueous solutions and has good solubility in organic solvents. It has several unique properties that make it a valuable tool for laboratory research.
Applications De Recherche Scientifique
Benzyldimethylhexadecylammonium acetate has a wide range of applications in scientific research. It is used as a surfactant in a variety of biological assays and has been used as a reagent in the synthesis of a variety of compounds. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of polymers and lipids. In addition, it has been used in the synthesis of nucleic acids and in the study of enzyme kinetics.
Mécanisme D'action
Benzyldimethylhexadecylammonium acetate is a cationic surfactant that can interact with both positively and negatively charged surfaces. It can adsorb onto the surface of a cell membrane and disrupt its structure, resulting in the release of intracellular materials. It can also interact with proteins and other macromolecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
Benzyldimethylhexadecylammonium acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, resulting in increased uptake of ions and other molecules. It has also been shown to increase the activity of certain enzymes, resulting in increased metabolic activity. In addition, it has been shown to modulate the activity of certain receptors, resulting in changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Benzyldimethylhexadecylammonium acetate in laboratory experiments is its ability to solubilize a wide range of compounds. It is also highly effective at increasing the permeability of cell membranes, making it useful for a variety of cell-based assays. However, it can also be toxic to cells at high concentrations, so care must be taken when using it in experiments.
Orientations Futures
There are several potential future directions for research involving Benzyldimethylhexadecylammonium acetate. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug delivery and gene therapy. In addition, further research could be conducted on its use as a surfactant in a variety of laboratory assays. Finally, further research could be conducted on its potential use as a reagent in the synthesis of a variety of compounds.
Méthodes De Synthèse
Benzyldimethylhexadecylammonium acetate is synthesized by reacting dimethylhexadecylamine with acetic anhydride. This reaction results in the formation of a quaternary ammonium salt with a molecular weight of 458.67 g/mol. The reaction is exothermic and yields a product with a purity of greater than 99%.
Propriétés
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-2(3)4/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJQPMMVLZXLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethylhexadecylammonium acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

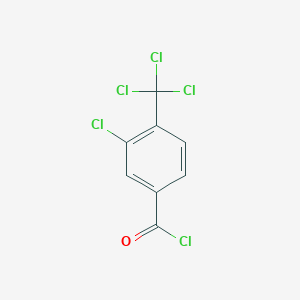
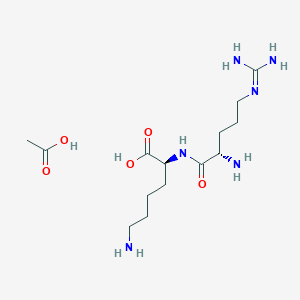
![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
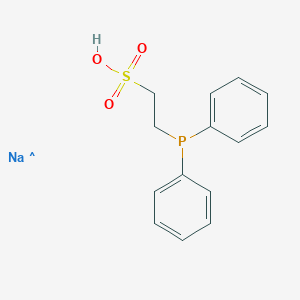
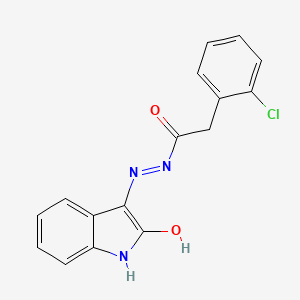
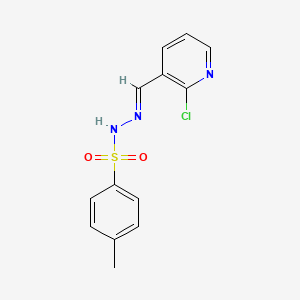

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)


